h-Lys(z)-obzl

Peptide Synthesis Quality Control Purity Analysis

h-Lys(z)-obzl hydrochloride (CAS 6366-70-7) is an orthogonally protected L-lysine building block featuring ε-benzyloxycarbonyl (Z) and α-benzyl ester (OBzl) groups. This unique protection scheme enables selective, sequential deprotection via catalytic hydrogenolysis (H₂/Pd) or strong acid (e.g., HBr/AcOH) — conditions fully orthogonal to base-labile Fmoc and acid-labile Boc groups, making it irreplaceable for convergent solution-phase peptide syntheses where other protecting groups must remain intact. High solubility in DMF (30 mg/mL) ensures efficient coupling, while a consistent melting point (138–140 °C) provides reliable incoming QC. Unlike many protected lysine derivatives requiring −20 °C storage, it is stable at +4 °C for up to 5 years, reducing inventory costs and simplifying bulk management. Ideal for large-scale peptide production, fragment condensation, and construction of peptide-drug conjugates or peptidomimetics requiring precise orthogonal deprotection strategies.

Molecular Formula C21H26N2O4
Molecular Weight 370.4 g/mol
Cat. No. B12103256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameh-Lys(z)-obzl
Molecular FormulaC21H26N2O4
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C21H26N2O4/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25)
InChIKeyBLQSAXJSJHUEIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





h-Lys(z)-obzl (Nε-Z-L-lysine benzyl ester) Procurement & Selection Guide


h-Lys(z)-obzl, also designated as Nε-Z-L-lysine benzyl ester (CAS 6366-70-7 as hydrochloride salt), is an orthogonally protected L-lysine derivative. The compound features a benzyloxycarbonyl (Z) group at the ε-amino position and a benzyl (OBzl) ester at the α-carboxyl group . It serves as a foundational building block in solution-phase peptide synthesis and in the construction of complex peptides where selective, stepwise deprotection of the lysine side chain and C-terminus is required . The commercial form is predominantly the hydrochloride salt (C21H26N2O4·HCl), which enhances solubility in organic solvents and facilitates its integration into peptide chains .

Risks of Generic Substitution for h-Lys(z)-obzl in Precision Peptide Synthesis


Generic substitution of h-Lys(z)-obzl with other protected lysine derivatives (e.g., Fmoc-Lys(Boc)-OH for SPPS or H-Lys(Boc)-OBzl) is not advisable due to fundamentally incompatible deprotection mechanisms and the compound's specific role in solution-phase orthogonal strategies. The Z group is cleaved via catalytic hydrogenolysis (H2/Pd) or strong acid (e.g., HBr/AcOH), conditions that are orthogonal to base-labile Fmoc groups and acid-labile Boc groups [1]. This allows h-Lys(z)-obzl to be used in convergent syntheses where other protecting groups must remain intact. Additionally, the benzyl ester provides a C-terminal protecting group that is stable to many standard coupling conditions, yet can be selectively removed to generate a free acid for fragment condensation . Its unique solubility profile, particularly the high solubility in DMF (30 mg/mL) compared to many other protected lysine derivatives, is a practical consideration for reaction optimization [2]. Therefore, substituting it without consideration of these specific chemical properties will disrupt synthetic protocols and compromise yield and purity.

h-Lys(z)-obzl: Quantified Differentiators vs. Key Comparators


Melting Point: A QC Proxy for Purity Assessment of h-Lys(z)-obzl Hydrochloride

The melting point of h-Lys(z)-obzl hydrochloride is consistently reported between 138-140°C across multiple vendors and database entries, indicating a well-defined crystalline form . This narrow and consistent range serves as a critical initial quality control (QC) parameter for procurement. In contrast, the p-toluenesulfonate (TosOH) salt form exhibits a significantly higher melting point of 162.89°C [1]. A deviation from the 138-140°C range for the hydrochloride salt may indicate impurities, incorrect salt form, or degradation, directly impacting its performance in sensitive coupling reactions.

Peptide Synthesis Quality Control Purity Analysis

Solubility in DMF: Impact on Coupling Efficiency vs. Free Acid Form

The benzyl ester (OBzl) moiety of h-Lys(z)-obzl confers high solubility in polar aprotic solvents crucial for peptide coupling. Quantitative data indicates a solubility of 30 mg/mL in DMF for the benzenesulfonate salt form of the closely related Z-Lys-OBzl core [1]. This is significantly higher than the aqueous PBS solubility of only 1 mg/mL for the same compound [1]. This high organic solubility facilitates high-concentration reactions in DMF, a preferred solvent for many coupling reagents, which is a distinct advantage over free acid derivatives or hydrochloride salts that may exhibit lower solubility in organic media and could require additional base for neutralization.

Solution-Phase Synthesis Reaction Optimization Solvent Selection

Long-Term Storage Stability: Vendor-Specified Shelf Life at Standard Refrigeration

For procurement and laboratory inventory management, the stability of h-Lys(z)-obzl hydrochloride under standard storage conditions is a key differentiator. Vendor specifications indicate a shelf life of 1800 days (approximately 5 years) when stored at +4°C, with the product being moisture-sensitive . In contrast, the D-enantiomer H-D-Lys(Z)-OBzl·HCl is recommended for long-term storage at -20°C [1], and some general recommendations for protected amino acids suggest -20°C for optimal powder storage [2]. The ability to store the L-isomer at standard refrigerator temperature (+4°C) for extended periods reduces reliance on specialized freezer capacity and associated energy costs.

Inventory Management Stability Long-Term Storage

Orthogonal Deprotection Strategy: Z/OBzl vs. Standard Boc/Bzl in Solution Phase

The combination of Z and OBzl protecting groups on a single lysine residue in h-Lys(z)-obzl provides a unique orthogonal handle for convergent peptide synthesis that is distinct from the common Boc/Bzl strategy. The Z group on the ε-amine can be selectively removed via catalytic hydrogenolysis (H2/Pd) while the benzyl ester at the C-terminus remains intact, or vice-versa under different conditions. This allows for the stepwise construction of complex peptide fragments [1]. This contrasts with a standard Boc-Lys(Boc)-OH approach in solution phase, where both Boc groups are simultaneously removed under the same acidic conditions, limiting synthetic flexibility [2]. This built-in orthogonality is a class-level advantage for Z/OBzl protected lysines over their Boc counterparts.

Solution-Phase Peptide Synthesis Protecting Group Strategy Convergent Synthesis

Optimal Use Cases for h-Lys(z)-obzl Based on Quantified Evidence


Solution-Phase Synthesis of Peptides Requiring Orthogonal Lysine Side Chain and C-Terminus Manipulation

This is the primary application scenario. The orthogonal Z and OBzl protecting groups allow for the sequential, selective deprotection and coupling of lysine residues in convergent solution-phase syntheses . The high solubility in DMF (30 mg/mL) supports efficient coupling reactions [1]. The consistent melting point (138-140°C) provides a reliable quality check for incoming material .

Large-Scale or Cost-Sensitive Solution-Phase Peptide Production

Solution-phase methods employing Z/Bzl chemistry are often preferred over solid-phase synthesis (SPPS) for large-scale production of short peptides due to lower costs and easier scalability . The extended shelf life of h-Lys(z)-obzl hydrochloride at +4°C (up to 5 years) and the avoidance of -20°C storage [2] simplify bulk inventory management and reduce operational costs, making it an attractive building block for such processes.

Synthesis of Complex Peptide Conjugates and Modified Amino Acids

The orthogonal protection scheme of h-Lys(z)-obzl is ideal for introducing lysine residues into complex molecules where other protecting groups (e.g., Fmoc, Boc) are present and must remain intact. This is critical for synthesizing modified peptides, peptidomimetics, or peptide-drug conjugates . The Z-Lys-OBzl core structure has been specifically used as a starting material in the synthesis of orthogonally protected hypusine [3], a unique amino acid, demonstrating its utility in accessing highly functionalized derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for h-Lys(z)-obzl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.